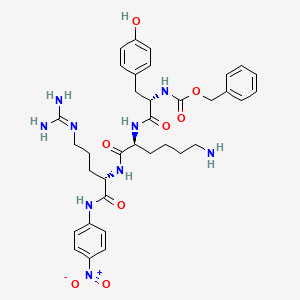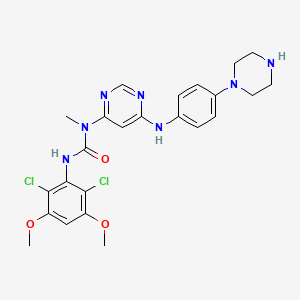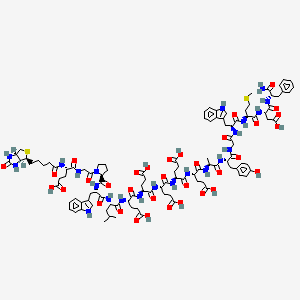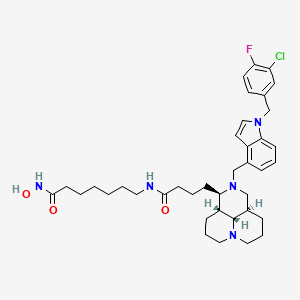
Hdac6-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-29 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein stability, and cell signaling. HDAC6 is unique among histone deacetylases due to its predominantly cytoplasmic localization and its ability to deacetylate non-histone proteins such as α-tubulin and heat shock protein 90 (Hsp90). Inhibition of HDAC6 has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-29 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s selectivity and potency.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures .
Analyse Chemischer Reaktionen
Hdac6-IN-29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include modified derivatives of this compound with altered biological activity .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-29 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anticancer agent by inhibiting HDAC6, leading to the accumulation of acetylated proteins and the induction of apoptosis in cancer cells.
Neurodegenerative diseases: The compound has been investigated for its neuroprotective effects, particularly in diseases like Alzheimer’s and Parkinson’s, where HDAC6 inhibition can help maintain protein homeostasis and reduce neuroinflammation.
Inflammatory conditions: this compound has demonstrated anti-inflammatory properties by modulating immune cell function and reducing the production of pro-inflammatory cytokines.
Epigenetic studies: As a selective HDAC6 inhibitor, this compound is used in epigenetic research to study the role of histone deacetylation in gene regulation and chromatin remodeling
Wirkmechanismus
Hdac6-IN-29 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and Hsp90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, and its inhibition disrupts the interaction between HDAC6 and its substrates. This disruption can lead to altered protein stability, impaired cell migration, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-29 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in cancer and neurodegenerative disease research.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has been investigated in clinical trials for multiple myeloma and other cancers.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research and inflammatory disease studies.
Compared to these compounds, this compound offers improved selectivity and reduced off-target effects, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C38H51ClFN5O3 |
|---|---|
Molekulargewicht |
680.3 g/mol |
IUPAC-Name |
7-[4-[(5R,6R,9R,13S)-7-[[1-[(3-chloro-4-fluorophenyl)methyl]indol-4-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoylamino]-N-hydroxyheptanamide |
InChI |
InChI=1S/C38H51ClFN5O3/c39-32-23-27(16-17-33(32)40)24-44-22-18-30-28(9-5-12-34(30)44)25-45-26-29-10-7-20-43-21-8-11-31(38(29)43)35(45)13-6-15-36(46)41-19-4-2-1-3-14-37(47)42-48/h5,9,12,16-18,22-23,29,31,35,38,48H,1-4,6-8,10-11,13-15,19-21,24-26H2,(H,41,46)(H,42,47)/t29-,31-,35-,38+/m1/s1 |
InChI-Schlüssel |
SPYVKJNCMAXFGV-SZXUJUKMSA-N |
Isomerische SMILES |
C1C[C@@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
Kanonische SMILES |
C1CC2CN(C(C3C2N(C1)CCC3)CCCC(=O)NCCCCCCC(=O)NO)CC4=C5C=CN(C5=CC=C4)CC6=CC(=C(C=C6)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


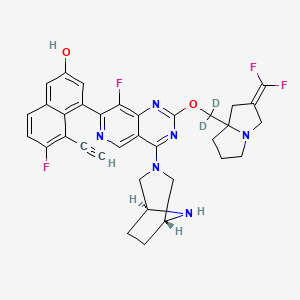
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
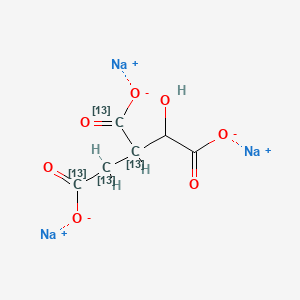
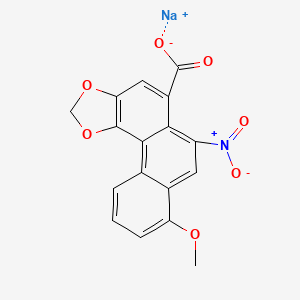

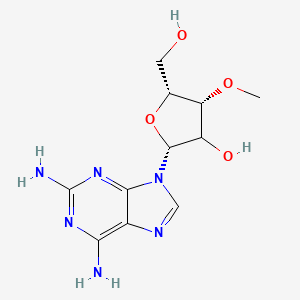
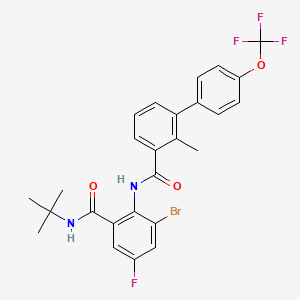
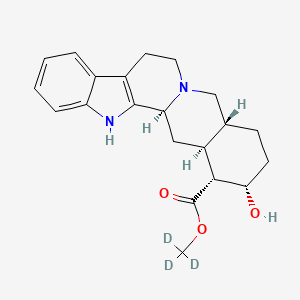
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
